molecular formula C10H10N2O2S2 B132247 S-(2-Benzothiazolyl)cysteine CAS No. 399-82-6

S-(2-Benzothiazolyl)cysteine

Cat. No.: B132247
CAS No.: 399-82-6
M. Wt: 254.3 g/mol
InChI Key: KRBPTLCTECPKGY-LURJTMIESA-N
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Description

S-(2-Benzothiazolyl)cysteine: is a synthetic compound that combines the structural features of benzothiazole and cysteineThe compound is characterized by its molecular formula C10H10N2O2S2 and a molecular weight of 254.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(2-Benzothiazolyl)cysteine can undergo oxidation reactions, often resulting in the formation of disulfide bonds.

    Reduction: The compound can be reduced to break disulfide bonds, reverting to its thiol form.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the benzothiazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Solvents: Aqueous solutions, organic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation Products: Disulfides.

    Reduction Products: Thiols.

    Substitution Products: Various substituted benzothiazole derivatives.

Comparison with Similar Compounds

Uniqueness:

Biological Activity

S-(2-Benzothiazolyl)cysteine (BTC) is a sulfur-containing compound that has garnered attention due to its biological activities, particularly in the context of toxicity and metabolic pathways. This article provides a comprehensive overview of the biological activity of BTC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

BTC is characterized by the presence of a benzothiazole moiety attached to a cysteine backbone. Its structure can be represented as follows:

S 2 Benzothiazolyl L cysteine BTC \text{S 2 Benzothiazolyl L cysteine}\quad \text{ BTC }

This compound is known for its role as a cysteine conjugate, participating in various biochemical reactions that can lead to both beneficial and harmful effects in biological systems.

1. Toxicological Effects

BTC has been studied for its toxicological effects, particularly in relation to its metabolites. Research indicates that BTC can undergo metabolic conversion leading to the formation of reactive species that may contribute to cellular toxicity.

  • Case Study : A study on the toxicity of BTC in rat models revealed significant increases in hepatocellular carcinoma incidences when exposed to BTC over prolonged periods. The study reported that exposure to BTC resulted in a dose-dependent increase in liver tumors, with 58% of rats developing hepatocellular carcinoma at higher concentrations .
Exposure GroupIncidence of Hepatocellular Carcinoma (%)
Control8%
Low Dose32%
Intermediate Dose47%
High Dose58%

2. Metabolic Pathways

BTC is primarily metabolized by cysteine conjugate beta-lyase, an enzyme that plays a crucial role in the bioactivation of cysteine conjugates. This metabolic pathway is significant for understanding the compound's biological effects.

  • Research Findings : A study demonstrated that BTC serves as a substrate for cysteine conjugate beta-lyase, resulting in the formation of reactive thiol species that can interact with cellular macromolecules, potentially leading to oxidative stress and apoptosis .

3. Role in Reactive Oxygen Species (ROS) Generation

BTC has been implicated in ROS generation, which is a critical factor in many cellular processes including signaling and apoptosis.

  • Experimental Data : In vitro studies using human placental BeWo cells showed that BTC exposure led to increased ROS production, particularly under conditions that promote syncytialization. This suggests that BTC may enhance oxidative stress responses within these cells .

The mechanisms through which BTC exerts its biological effects include:

  • Cysteine Conjugate Beta-Lyase Activity : The conversion of BTC into reactive metabolites via beta-lyase activity contributes significantly to its toxicological profile.
  • Oxidative Stress Induction : The generation of ROS from BTC metabolism can lead to cellular damage and apoptosis.

Summary of Key Findings

  • Toxicity : BTC exposure is associated with a high incidence of liver tumors in rodent models.
  • Metabolism : It is metabolized by cysteine conjugate beta-lyase, leading to the formation of reactive species.
  • Oxidative Stress : BTC promotes ROS generation, impacting cellular health and function.

Properties

IUPAC Name

(2R)-2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBPTLCTECPKGY-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192947
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-82-6
Record name S-(2-Benzothiazolyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Benzothiazolyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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